molecular formula C7H4ClN3O2 B11899913 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Cat. No.: B11899913
M. Wt: 197.58 g/mol
InChI Key: NSMZDJKUEOOXBB-UHFFFAOYSA-N
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Description

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. It is characterized by the presence of a chlorine atom at the second position and a carboxylic acid group at the seventh position of the pyrrolo[3,2-d]pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours, and the progress is monitored using thin-layer chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other therapeutic agents.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Research: It is used in the study of enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates

Mechanism of Action

The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and leading to downstream effects such as cell cycle arrest and apoptosis. The pathways involved include the modulation of proapoptotic and antiapoptotic proteins, as well as the inhibition of key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
  • 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 2-chloro-, methyl ester
  • Pyrrolo[2,3-d]pyrimidine derivatives

Uniqueness

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid stands out due to its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-7-10-2-4-5(11-7)3(1-9-4)6(12)13/h1-2,9H,(H,12,13)

InChI Key

NSMZDJKUEOOXBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NC=C2N1)Cl)C(=O)O

Origin of Product

United States

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